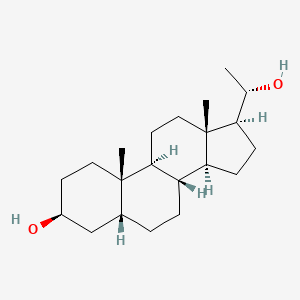

Pregnane-3,20-diol, (3b,5b,20S)-

Description

Properties

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-HUTKLZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724229 | |

| Record name | (3beta,5beta)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-90-0 | |

| Record name | (3beta,5beta)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of 5β-Pregnane-3β,20S-diol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

5β-Pregnane-3β,20S-diol is an endogenous neuroactive steroid, a metabolite of progesterone, that is gaining increasing attention for its complex modulatory effects on key neurotransmitter systems. This technical guide provides an in-depth exploration of the biological role of 5β-pregnane-3β,20S-diol, designed for researchers, scientists, and drug development professionals. We will delve into its metabolic pathway, its intricate interactions with GABA-A and NMDA receptors, and its emerging physiological and pathophysiological significance. This guide also offers detailed, field-proven experimental protocols for the study of this and related pregnane steroids, aiming to equip researchers with the necessary tools to further investigate its therapeutic potential.

Introduction: The Expanding World of Neuroactive Steroids

Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly alter neuronal excitability through interaction with membrane-bound receptors. Unlike classical steroid hormones that act via nuclear receptors to regulate gene expression, neuroactive steroids exert their effects on a much faster timescale, modulating ion channel function within seconds to minutes. 5β-Pregnane-3β,20S-diol is a prominent member of this family, derived from the essential hormone progesterone. Its unique "bent" molecular structure, a result of the 5β-reduction of the A-ring of the steroid nucleus, confers distinct pharmacological properties that differentiate it from its 5α-reduced counterparts like allopregnanolone. Understanding the nuanced biological activities of 5β-pregnane-3β,20S-diol is crucial for unraveling its potential roles in both maintaining neurological homeostasis and contributing to various pathological states.

Biosynthesis and Metabolism of 5β-Pregnane-3β,20S-diol

The synthesis of 5β-pregnane-3β,20S-diol is intricately linked to the metabolic cascade of progesterone. The initial and rate-limiting step in the formation of 5β-pregnanes is the reduction of the double bond in the A-ring of progesterone by the enzyme 5β-reductase (AKR1D1) . This conversion is irreversible and leads to the formation of 5β-dihydroprogesterone.[1] Subsequent enzymatic modifications by 3β-hydroxysteroid dehydrogenase (3β-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD) produce the diol metabolite, 5β-pregnane-3β,20S-diol.[2][3] The expression and activity of these enzymes can vary in different tissues, leading to regional differences in the concentration and physiological effects of this neurosteroid.

Molecular Mechanisms of Action

5β-Pregnane-3β,20S-diol exerts its primary biological effects through the modulation of two critical classes of ionotropic receptors in the central nervous system: GABA-A receptors and NMDA receptors.

Complex Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the brain. Its potentiation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. While 3α-hydroxy, 5α-reduced neurosteroids like allopregnanolone are potent positive allosteric modulators of GABA-A receptors, the actions of 3β-hydroxy, 5β-reduced steroids such as 5β-pregnane-3β,20S-diol are more complex.[4]

Studies have shown that 5β-pregnane-3β,20S-diol can exhibit both agonistic and antagonistic properties at the GABA-A receptor, depending on the experimental conditions and the presence of other modulators.[2][4] It has been proposed to act as a partial agonist, capable of potentiating GABA-ergic currents but to a lesser extent than full agonists.[5] Furthermore, it can antagonize the effects of potent positive modulators like allopregnanolone, suggesting a competitive interaction at a steroid binding site on the receptor.[2] Specifically, 5β-pregnane-3β,20S-diol has been shown to increase the desensitization rate of the GABA-evoked current.[2][4] This dual action suggests a role in fine-tuning inhibitory neurotransmission rather than simply enhancing it.

Inhibitory Modulation of NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission and synaptic plasticity. While some neurosteroids, like pregnenolone sulfate, are positive modulators of NMDA receptors, 5β-pregnane derivatives have been shown to act as inhibitors.[2][6] Specifically, the sulfated metabolite, 20-oxo-5β-pregnan-3α-yl sulfate, has been identified as a use-dependent inhibitor of NMDA receptors, with a more potent action at tonically activated receptors.[6] This suggests that 5β-pregnane metabolites could play a neuroprotective role by dampening excessive glutamatergic activity, which is implicated in excitotoxicity and neuronal damage. The non-sulfated 5β-pregnane-3β,20S-diol may also contribute to this inhibitory modulation, although its potency is generally lower than its sulfated counterparts.[7]

Physiological and Pathophysiological Roles

The unique modulatory profile of 5β-pregnane-3β,20S-diol suggests its involvement in a range of physiological and pathological processes.

Neurodevelopment and Neurological Disorders

Neuroactive steroids are critical for normal brain development, influencing processes such as neurogenesis, myelination, and synaptogenesis.[8] The balance between excitatory and inhibitory signaling is crucial during these developmental stages, and the modulatory effects of 5β-pregnanes on both GABA-A and NMDA receptors suggest a role in maintaining this balance. Dysregulation of 5β-pregnane levels during critical neurodevelopmental windows could contribute to the etiology of neurodevelopmental disorders such as autism spectrum disorder.[9]

In the context of neurodegenerative diseases like Alzheimer's disease, the neuroprotective potential of 5β-pregnanes is an area of active research. By inhibiting NMDA receptor-mediated excitotoxicity and potentially modulating neuroinflammation, these steroids could offer a therapeutic avenue.[10] However, the precise role of 5β-pregnane-3β,20S-diol in these conditions is still under investigation.

Other Potential Roles

-

Breast Milk Jaundice: 5β-pregnane-3α,20β-diol has been implicated as a cause of breast milk jaundice in infants with a specific genetic variant of the UGT1A1 enzyme, which is responsible for bilirubin conjugation. The steroid inhibits the activity of this enzyme, leading to an accumulation of unconjugated bilirubin.[11]

-

Pregnane X Receptor (PXR) Activation: 5β-pregnane-3,20-dione, a precursor to 5β-pregnane-3β,20S-diol, is a ligand for the pregnane X receptor (PXR).[2] PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds. This interaction suggests a role for 5β-pregnanes in regulating drug metabolism and cellular defense mechanisms.

Experimental Protocols for the Study of 5β-Pregnane-3β,20S-diol

Advancing our understanding of 5β-pregnane-3β,20S-diol requires robust and reliable experimental methodologies. This section provides detailed protocols for key techniques used in the field.

Quantification of 5β-Pregnane-3β,20S-diol by Radioimmunoassay (RIA)

Rationale: RIA is a highly sensitive and specific method for quantifying steroid hormones in biological samples. The principle of competitive binding allows for the detection of picogram quantities of the target analyte.

Protocol:

-

Sample Preparation:

-

Extract steroids from plasma or tissue homogenates using an organic solvent (e.g., diethyl ether or a mixture of dichloromethane and methanol).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in assay buffer.

-

-

Assay Procedure:

-

To a series of assay tubes, add a known amount of radiolabeled 5β-pregnane-3β,20S-diol (e.g., tritiated) and a specific antibody against 5β-pregnane-3β,20S-diol.

-

Add either standard solutions of known concentrations of unlabeled 5β-pregnane-3β,20S-diol or the prepared samples.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled steroid for the antibody.

-

Separate the antibody-bound fraction from the free fraction. This can be achieved by precipitation with a secondary antibody or by using charcoal to adsorb the free steroid.

-

Centrifuge the tubes and decant the supernatant or aspirate the supernatant if using a pellet.

-

-

Data Analysis:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled standards.

-

Determine the concentration of 5β-pregnane-3β,20S-diol in the samples by interpolating their percentage of bound radiolabel on the standard curve.

-

Analysis of GABA-A Receptor Modulation by Patch-Clamp Electrophysiology

Rationale: The patch-clamp technique allows for the direct measurement of ion flow through single or multiple ion channels, providing a real-time assessment of how neurosteroids modulate receptor function.

Protocol:

-

Cell Preparation:

-

Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing recombinant GABA-A receptors.

-

Plate cells on coverslips suitable for microscopy and recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external recording solution.

-

Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with an internal solution.

-

-

Whole-Cell Recording:

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply GABA to the cell to evoke an inward chloride current.

-

Co-apply GABA with varying concentrations of 5β-pregnane-3β,20S-diol to assess its modulatory effects on the GABA-evoked current.

-

Record the changes in current amplitude, activation kinetics, and desensitization.

-

Analyze the data to determine the EC50 or IC50 of the steroid's effect.

-

In Vitro Metabolism Studies Using Liver Microsomes

Rationale: Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, including 5β-reductase and hydroxysteroid dehydrogenases. They provide a valuable in vitro system to study the metabolic fate of steroids.

Protocol:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, a NADPH-generating system (as a cofactor for reductive enzymes), and buffer.

-

Pre-incubate the mixture at 37°C.

-

-

Initiation of Reaction:

-

Add the substrate, 5β-pregnane-3β,20S-diol (or its precursor, progesterone), to the reaction mixture to initiate the metabolic reaction.

-

Incubate the reaction at 37°C for a specified time course.

-

-

Termination and Extraction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

-

Analysis:

-

Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

-

By comparing the metabolic profile over time, the rate of metabolism and the formation of different metabolites can be determined.

-

Data Summary and Key Parameters

The following table summarizes the known interactions and effects of 5β-pregnane derivatives. It is important to note that specific quantitative data for 5β-pregnane-3β,20S-diol is still emerging, and some of the values presented are for structurally related compounds.

| Parameter | Receptor/Enzyme | Effect | Quantitative Data | Reference |

| Modulation | GABA-A Receptor | Partial Agonist / Antagonist | - | [2][4][5] |

| Inhibition | NMDA Receptor | Non-competitive Antagonist | EC50 ≈ 62 µM (for 3α-hydroxy-5β-pregnan-20-one sulfate) | [7] |

| Inhibition | UGT1A1 | Enzyme Inhibition | - | [11] |

| Activation | Pregnane X Receptor (PXR) | Agonist | - | [2] |

Conclusion and Future Directions

5β-Pregnane-3β,20S-diol is a neuroactive steroid with a complex and multifaceted biological profile. Its ability to modulate both the primary inhibitory and excitatory neurotransmitter systems in the brain positions it as a key player in maintaining neuronal homeostasis. The dualistic nature of its interaction with GABA-A receptors and its inhibitory action on NMDA receptors suggest a role in fine-tuning neuronal excitability, which may be of significant therapeutic interest.

Future research should focus on several key areas:

-

Elucidating the precise molecular determinants of its dual action on GABA-A receptors.

-

Quantifying the in vivo concentrations of 5β-pregnane-3β,20S-diol in different brain regions under various physiological and pathological conditions.

-

Further investigating its therapeutic potential in neurodevelopmental and neurodegenerative disorders.

-

Developing selective pharmacological tools to probe the function of 5β-pregnanes in vivo.

This technical guide provides a comprehensive overview of the current knowledge on 5β-pregnane-3β,20S-diol and equips researchers with the necessary methodologies to further explore its biological significance. A deeper understanding of this intriguing neurosteroid holds the promise of novel therapeutic strategies for a range of neurological and psychiatric conditions.

References

-

Strömberg, J., Lundgren, P., Taube, M., Bäckström, T., Wang, M. D., & Haage, D. (2009). The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate. European Journal of Pharmacology, 606(1-3), 55-61. [Link]

-

Penning, T. M. (2024). 5β-Dihydrosteroids: Formation and Properties. Molecules, 29(16), 3786. [Link]

-

Vallejo, G., & Llesuy, S. (1997). 3 beta-OH-5 beta-pregnan-20-one enhances [3H]GABA binding in developing chick optic lobe. Journal of Receptor and Signal Transduction Research, 17(4), 585-597. [Link]

-

Cerny, J., et al. (2022). Pregnane-based steroids are novel positive NMDA receptor modulators that may compensate for the effect of loss-of-function disease-associated GRIN mutations. British Journal of Pharmacology, 179(15), 3970-3990. [Link]

-

Zuloaga, D. G., et al. (2025). Neuroactive steroids in the programming of neurodevelopment: implications of maternal obesity. Journal of Neuroendocrinology, e13456. [Link]

-

Horak, M., et al. (2006). 20-Oxo-5β-Pregnan-3α-yl Sulfate Is a Use-Dependent NMDA Receptor Inhibitor. Journal of Neuroscience, 26(41), 10419-10428. [Link]

-

Wikipedia contributors. (2023, December 29). Progesterone. In Wikipedia, The Free Encyclopedia. [Link]

-

Wang, J. M., Singh, C., Liu, L., & Brinton, R. D. (2010). Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer's Disease. Journal of Alzheimer's Disease, 19(3), 869-881. [Link]

-

Li, X., et al. (2021). Metabolic pathways of progesterone (A) and medroxyprogesterone acetate (MPA) (B). [Link]

-

Maurice, T., & Su, T. P. (2009). Steroids and Alzheimer's Disease: Changes Associated with Pathology and Therapeutic Potential. International Journal of Molecular Sciences, 10(12), 5205-5245. [Link]

-

Strömberg, J. (2007). The neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol alters the kinetic properties of the GABA-A receptor differently from pregnenolone-sulfate. Umeå University. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5alpha-Pregnan-3beta,20alpha-diol disulfate (HMDB0094650). [Link]

-

Ota, Y., et al. (2011). Inhibitory effect of 5β-pregnane-3α,20β-diol on transcriptional activity and enzyme activity of human bilirubin UDP-glucuronosyltransferase. Pediatric Research, 70(5), 453-457. [Link]

-

Genova Diagnostics. (n.d.). Steroidogenic Pathways. [Link]

-

Hogenkamp, D. J., et al. (1997). 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors. Journal of Medicinal Chemistry, 40(1), 61-72. [Link]

-

Park-Chung, M., et al. (1994). 3 alpha-Hydroxy-5 beta-pregnan-20-one sulfate: a negative modulator of the NMDA-induced current in cultured neurons. Molecular Pharmacology, 46(1), 146-150. [Link]

-

Wiest, W. G. (1970). The roles of pregn-5-ene-3 beta, 20 alpha-diol and 20 alpha-hydroxy steroid dehydrogenase in the control of progesterone synthesis preceding parturition and lactogenesis in the rat. The Biochemical journal, 117(2), 193-201. [Link]

-

Benkherouf, A. Y., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11883. [Link]

-

Atanasov, A. G., et al. (2023). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. International Journal of Molecular Sciences, 24(13), 10878. [Link]

-

Genetic Lifehacks. (2020, November 17). Progesterone: creation, receptors, effects, and metabolism. [Link]

-

Gee, K. W., & Lan, N. C. (1989). 5 alpha-pregnan-3 alpha,20 alpha-diol behaves like a partial agonist in the modulation of GABA-stimulated chloride ion uptake by synaptoneurosomes. European Journal of Pharmacology, 167(1), 173-176. [Link]

-

Wagner, S., et al. (2007). Biocatalytic synthesis of 4-pregnen-20,21-diol-3-one, a selective inhibitor of human 5alpha-reductase type II. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 570-576. [Link]

-

Yamashina, Y., et al. (2019). A polyaromatic receptor with high androgen affinity. Science Advances, 5(4), eaav5593. [Link]

-

Wikipedia contributors. (2023, November 28). Pharmacokinetics of progesterone. In Wikipedia, The Free Encyclopedia. [Link]

-

Cikánková, T., et al. (2006). Effects of 3α-Amino-5α-pregnan-20-one on GABAA Receptor: Synthesis, Activity and Cytotoxicity. Collection of Czechoslovak Chemical Communications, 71(8), 1145-1158. [Link]

-

Wikipedia contributors. (2023, October 2). 5α-Pregnane-3α,17α-diol-20-one. In Wikipedia, The Free Encyclopedia. [Link]

-

Gower, D. B., & Loke, K. H. (1971). The intermediary role of 5-pregnene-3 beta, 20 beta-diol in the biosynthesis of 16-unsaturated C 19 steroids in boar testis. Biochimica et Biophysica Acta, 250(2), 376-380. [Link]

-

Mellon, W. S., & Albert, D. H. (1987). The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea. The Journal of Biological Chemistry, 262(21), 10079-10085. [Link]

-

Frye, C. A. (2014). The role of progestogen neurosteroids in behaviors relevant for autism spectrum disorders. Scholars Archive. [Link]

Sources

- 1. Progesterone - Wikipedia [en.wikipedia.org]

- 2. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of pregn-5-ene-3 beta, 20 alpha-diol and 20 alpha-hydroxy steroid dehydrogenase in the control of progesterone synthesis preceding parturition and lactogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3 beta-OH-5 beta-pregnan-20-one enhances [3H]GABA binding in developing chick optic lobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20-Oxo-5β-Pregnan-3α-yl Sulfate Is a Use-Dependent NMDA Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3 alpha-Hydroxy-5 beta-pregnan-20-one sulfate: a negative modulator of the NMDA-induced current in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroactive steroids in the programming of neurodevelopment: implications of maternal obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 10. Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of 5β-pregnane-3α,20β-diol on transcriptional activity and enzyme activity of human bilirubin UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Pregnanediol Isomers

Abstract

Pregnanediol, a primary metabolite of progesterone, serves as a crucial biomarker for tracking progesterone levels, with significant implications for reproductive health, fertility treatments, and pregnancy monitoring.[1][2][3] The stereochemical configuration of pregnanediol is paramount, as different isomers can exhibit distinct biological activities and metabolic fates. The synthesis of stereochemically pure pregnanediol isomers presents a formidable challenge due to the multiple stereocenters inherent in the steroid nucleus.[4] This guide provides an in-depth exploration of the core synthetic strategies for accessing specific pregnanediol stereoisomers, with a focus on controlling the stereochemistry at the C3, C5, and C20 positions. We will dissect the mechanistic principles behind key transformations, provide field-proven protocols, and offer insights into the selection of reagents and reaction conditions. This document is intended for researchers, chemists, and drug development professionals engaged in steroid chemistry and endocrinology.

Introduction: The Significance of Pregnanediol Stereochemistry

Progesterone, a C21 steroid hormone, undergoes extensive metabolism primarily in the liver, where it is reduced to various forms of pregnanediol before being excreted in the urine.[1][5] This metabolic cascade involves the reduction of a carbon-carbon double bond (Δ⁴) and two ketone groups (at C3 and C20), introducing three key chiral centers that give rise to a family of stereoisomers.

The two most prominent series of isomers are defined by the stereochemistry at the C5 position, which determines the fusion of the A and B rings of the steroid nucleus:

-

5β-Pregnanediols : Characterized by a cis A/B ring fusion. The principal urinary metabolite of progesterone is 5β-pregnane-3α,20α-diol.[2][6]

-

5α-Pregnanediols (Allopregnanediols) : Characterized by a trans A/B ring fusion. These isomers, such as 5α-pregnane-3α,20α-diol, are also biologically relevant.[7][8]

Further isomerism exists at the C3 (α or β hydroxyl) and C20 (α or β hydroxyl) positions. The ability to synthesize specific isomers is critical for creating analytical standards, developing metabolic probes, and exploring the structure-activity relationships of progesterone metabolites.[4]

Foundational Synthetic Strategies: Choice of Starting Material

The synthesis of pregnanediol stereoisomers can be approached from two primary starting points: total synthesis from simple building blocks or, more commonly, semi-synthesis from readily available steroid precursors.[9][10]

-

Progesterone : As the direct biological precursor, progesterone is the most logical and common starting material. The challenge lies in the controlled, sequential, and stereoselective reduction of its three reducible functional groups.[5]

-

Stigmasterol : This abundant and inexpensive plant phytosterol can be efficiently converted into progesterone or other key steroid intermediates.[11][12] The core of this strategy involves the oxidative cleavage of the stigmasterol side chain.[13]

This guide will focus on the semi-synthetic routes from these two key precursors.

Stereocontrolled Synthesis from Progesterone

The conversion of progesterone to a specific pregnanediol stereoisomer is a masterclass in stereochemical control. The synthesis can be logically divided into three reductive steps. The order of these steps can be varied to achieve the desired outcome.

Step 1: Reduction of the Δ⁴ Double Bond – Dictating the A/B Ring Fusion

The stereochemistry at C5 is the first and most critical branch point, determining whether the 5α (trans) or 5β (cis) series is formed.

-

Synthesis of 5β-Pregnane Derivatives (cis-fusion) :

-

Biocatalysis : The most specific method mimics nature, using the enzyme progesterone 5β-reductase, which stereospecifically delivers a hydride to the β-face of the molecule.[14]

-

Chemical Reduction : Achieving the 5β configuration chemically often involves catalytic hydrogenation under specific conditions. For instance, hydrogenation using a palladium catalyst in a basic medium can favor the formation of the cis-fused product. The underlying principle is that the reaction environment can influence the conformation of the substrate on the catalyst surface.

-

-

Synthesis of 5α-Pregnane Derivatives (trans-fusion) :

-

Catalytic Hydrogenation : This is the most common method. Hydrogenation of progesterone over a platinum (e.g., PtO₂) or palladium catalyst in a neutral or acidic solvent (like acetic acid) typically yields the thermodynamically more stable 5α-pregnanedione.[15] This selectivity arises from the preferential adsorption of the sterically less-hindered α-face of the steroid onto the surface of the heterogeneous catalyst, leading to hydrogen delivery from the α-face.

-

Steps 2 & 3: Stereoselective Reduction of C3 and C20 Ketones

Once the C5 stereochemistry is set, the subsequent reductions of the C3 and C20 ketones are directed by the overall shape of the molecule and the choice of reducing agent.

-

C3-Ketone Reduction :

-

In the 5β-series , the A/B ring junction is sharply bent. Hydride attack generally occurs from the less-hindered equatorial (α) direction, leading predominantly to the 3α-hydroxy isomer.

-

In the 5α-series , the molecule is much flatter. The outcome is highly dependent on the reagent. Small hydrides like sodium borohydride (NaBH₄) can attack from both axial and equatorial faces, often giving a mixture. Bulky, sterically demanding reagents (e.g., lithium tri-sec-butylborohydride, L-Selectride®) will preferentially attack from the less-hindered equatorial (α) face, yielding the axial 3β-hydroxy product. Conversely, reagents that favor axial delivery can be used to obtain the 3α-hydroxy product.

-

-

C20-Ketone Reduction :

-

The stereochemistry of the C20-ketone reduction is primarily controlled by the choice of reducing agent. To obtain the biologically prevalent 20α-hydroxy isomer, reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes are often employed.[16] The selection is based on achieving the desired approach trajectory of the hydride to the carbonyl, navigating the steric hindrance from the C18 angular methyl group.

-

Summary of Reductive Strategies

| Target Isomer Series | C5 Reduction (Δ⁴-ene) | C3 Reduction (3-one) | C20 Reduction (20-one) |

| 5β, 3α, 20α | H₂, Pd / basic medium | NaBH₄ (favors α-attack) | LiAlH₄ or Borane Complex |

| 5α, 3β, 20α | H₂, PtO₂ / acidic medium | L-Selectride® (bulky hydride) | LiAlH₄ or Borane Complex |

| 5α, 3α, 20α | H₂, PtO₂ / acidic medium | Catalytic hydrogenation | LiAlH₄ or Borane Complex |

Semi-Synthesis from Stigmasterol

For large-scale production, stigmasterol offers a cost-effective alternative to progesterone as a starting material.[11] The key transformation is the degradation of the aliphatic side chain.

The critical step in this pathway is the ozonolysis of the Δ²² double bond in the stigmasterol side chain. This cleavage, after appropriate workup, yields a C22 aldehyde. This aldehyde can then be converted into the C20-ketone characteristic of progesterone, often via an enamine intermediate followed by oxidation.[13] Once progesterone is synthesized, the stereoselective reduction pathways described in Section 3 are employed to generate the desired pregnanediol isomers.[12]

Experimental Protocols

The following protocol is a representative example for the synthesis of 5β-pregnane-3α,20α-diol from progesterone, illustrating the principles discussed.

Protocol 1: Synthesis of 5β-Pregnane-3,20-dione from Progesterone

-

Setup : To a solution of progesterone (1.0 g) in ethanol (50 mL) in a Parr hydrogenation vessel, add 10% Palladium on Carbon (100 mg) and a solution of 2% potassium hydroxide in ethanol (5 mL).

-

Reaction : Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen gas.

-

Execution : Stir the mixture vigorously at room temperature for 8-12 hours, monitoring hydrogen uptake.

-

Work-up : Once the reaction is complete, carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Isolation : Evaporate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5β-pregnane-3,20-dione.

-

Purification : Purify the crude product by recrystallization from acetone/hexane to yield pure 5β-pregnane-3,20-dione.

Protocol 2: Synthesis of 5β-Pregnane-3α,20α-diol from 5β-Pregnane-3,20-dione

-

Setup : In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (0.25 g) in anhydrous tetrahydrofuran (THF) (30 mL). Cool the suspension to 0 °C in an ice bath.

-

Reaction : Slowly add a solution of 5β-pregnane-3,20-dione (0.5 g) in anhydrous THF (20 mL) to the stirred LiAlH₄ suspension over 30 minutes.

-

Execution : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.

-

Work-up : Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water (0.25 mL), 15% aqueous NaOH (0.25 mL), and then water again (0.75 mL) (Fieser workup).

-

Isolation : Stir the resulting granular white precipitate for 30 minutes, then filter it off, washing thoroughly with ethyl acetate. Combine the organic filtrates and evaporate under reduced pressure.

-

Purification : Purify the crude diol by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to isolate the pure 5β-pregnane-3α,20α-diol.[16]

Conclusion

The synthesis of pregnanediol stereoisomers is a nuanced field that hinges on the precise control of stereochemistry. By understanding the conformational differences between the 5α and 5β steroid skeletons and carefully selecting catalysts and reducing agents, chemists can selectively navigate the synthetic landscape to isolate pure isomers. The semi-synthetic routes from progesterone and stigmasterol remain the most practical and widely used approaches. The methodologies described herein provide a robust framework for researchers to produce these vital compounds for analytical, diagnostic, and further drug development applications. Continued advancements in catalysis, including biocatalysis, will undoubtedly lead to even more efficient and selective synthetic routes in the future.[17]

References

- Keller, P. J. (n.d.). Progesterone and Pregnanediol. Karger Publishers.

- Rupa Health. (n.d.). Pregnanediol.

- Dyshlovoy, S. A., & Gerasimenko, D. V. (2020). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. PubMed Central.

- IJNRD. (n.d.). THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT.

- Wikipedia. (n.d.). Pregnanediol.

- TargetMol. (n.d.). Pregnanediol.

- Britannica. (n.d.). Pregnanediol.

- Chemistry LibreTexts. (2024). Strategies in Steroids Synthesis.

- Wikipedia. (n.d.). Stigmasterol.

- LookChem. (n.d.). 5beta-Pregnane-3alpha,20alpha-diol.

- Google Patents. (n.d.). Synthesis method of progesterone.

- NIST. (n.d.). Pregnane-3,20-diol, (3α,5β,20S)-.

- PubChem. (n.d.). (5beta)Pregnane-3,20beta-diol....

- PubChem. (n.d.). 5b-Pregnane-3a,20a-diol-d5.

- MedChemExpress. (n.d.). 5α-Pregnane-3α,20α-diol (Allopregnanediol).

- PubChem. (n.d.). 5alpha-Pregnane-3alpha,20alpha-diol.

- Sundararaman, P., & Djerassi, C. (1977). A convenient synthesis of progesterone from stigmasterol. Journal of Organic Chemistry.

- ResearchGate. (n.d.). Synthesis of Progesterone from Stigmasterol.

- Gärtner, S., et al. (1994). Purification, characterization and partial peptide microsequencing of progesterone 5 beta-reductase from shoot cultures of Digitalis purpurea. PubMed.

- ChemTalk. (n.d.). From Simple Building Blocks to Complex Hormones: A Convergent Synthesis Route to Progesterone.

Sources

- 1. Pregnanediol | Rupa Health [rupahealth.com]

- 2. Pregnanediol - Wikipedia [en.wikipedia.org]

- 3. Pregnanediol | hormone metabolite | Britannica [britannica.com]

- 4. ijnrd.org [ijnrd.org]

- 5. karger.com [karger.com]

- 6. Pregnanediol | Progestogen Receptor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5alpha-Pregnane-3alpha,20alpha-diol | C21H36O2 | CID 164674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. From Simple Building Blocks to Complex Hormones: A Convergent Synthesis Route to Progesterone | ChemTalk [chemistrytalk.org]

- 11. Stigmasterol - Wikipedia [en.wikipedia.org]

- 12. A convenient synthesis of progesterone from stigmasterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purification, characterization and partial peptide microsequencing of progesterone 5 beta-reductase from shoot cultures of Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN109776644B - Synthesis method of progesterone - Google Patents [patents.google.com]

- 16. lookchem.com [lookchem.com]

- 17. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]

endogenous function of pregnane-3,20-diol

An In-Depth Technical Guide to the Endogenous Functions of Pregnane-3,20-diol

Abstract

Pregnane-3,20-diol, a principal downstream metabolite of progesterone, has long been recognized as a critical biomarker in reproductive endocrinology. Historically, its measurement in urine has served as a reliable, non-invasive proxy for progesterone production, offering invaluable insights into ovulation and luteal phase function. However, emerging research is beginning to uncover direct endogenous functions for this steroid, particularly within the central nervous system. This technical guide synthesizes current knowledge on pregnane-3,20-diol, moving beyond its role as a mere metabolic endpoint. We will explore its biosynthesis and stereoisomerism, its established function as a biomarker, its direct neuromodulatory activities through interactions with the GABA-A receptor, and the analytical methodologies essential for its accurate quantification. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of pregnane-3,20-diol's physiological significance and therapeutic potential.

Introduction: Beyond a Progesterone Metabolite

For decades, the clinical narrative of pregnane-3,20-diol, particularly its 5β-pregnane-3α,20α-diol isomer, has been dominated by its utility as the major inactive urinary metabolite of progesterone[1]. Its quantification, most often as the glucuronidated conjugate (PdG), provides a robust and indirect measure of progesterone levels, which is essential for assessing ovarian activity, confirming ovulation, and monitoring the luteal phase of the menstrual cycle[1][2][3]. The logic is straightforward: a surge in progesterone from the corpus luteum post-ovulation leads to a corresponding, measurable rise in urinary pregnanediol[2][3].

However, to dismiss pregnanediol as simply an inactive byproduct is to overlook its more subtle, direct biological roles. As a neurosteroid, certain isomers of pregnanediol can modulate neuronal excitability, exhibiting a functional relationship with the more extensively studied neurosteroid, allopregnanolone[4][5]. Understanding this dual nature—a reliable biomarker and a bioactive neuromodulator—is critical for a complete picture of the steroidogenic landscape. This guide provides the foundational science, technical protocols, and field-proven insights required to investigate the multifaceted functions of pregnane-3,20-diol.

Biosynthesis and Metabolism: A Tale of Two Pathways

The journey from progesterone to pregnanediol is a multi-step enzymatic process primarily occurring in the liver, although other tissues like the brain and skin are also involved[2][3]. The initial and rate-determining step dictates the stereochemistry of the final product and is catalyzed by one of two enzymes: 5α-reductase or 5β-reductase[3].

-

The 5α-Pathway: This pathway is notable for producing neuroactive steroids. Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP). Subsequent actions by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD) yield allopregnanolone and ultimately α-pregnanediol (5α-pregnane-3α,20α-diol) [3]. This pathway is significant because its intermediates, particularly allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor[4][6].

-

The 5β-Pathway: This pathway leads to the formation of the more abundant and generally considered inactive isomer, β-pregnanediol (5β-pregnane-3α,20α-diol) . This isomer is the primary form conjugated with glucuronic acid in the liver to form pregnanediol-3-glucuronide (PdG) and excreted in the urine[1][7].

The relative activity of the 5α-reductase versus the 5β-reductase pathways can provide insights into an individual's predisposition for neurosteroid metabolism, which may have implications for mood and neurological health[2].

Caption: Metabolic pathways of progesterone to α- and β-pregnanediol isomers.

Endogenous Functions and Mechanisms of Action

Biomarker of Ovulation and Luteal Function

The most well-established endogenous function of pregnanediol measurement is its role as a surrogate for progesterone action. Following ovulation, the corpus luteum produces a large amount of progesterone, which is metabolized to pregnanediol and excreted.

-

Ovulation Confirmation: A sustained rise in urinary PdG levels for three consecutive days is a highly specific indicator that ovulation has occurred. A threshold of 5 µg/mL has been shown to confirm ovulation with high sensitivity and specificity[7].

-

Luteal Phase Assessment: The concentration of PdG throughout the latter half of the menstrual cycle reflects the functional capacity of the corpus luteum. Inadequate levels may indicate a luteal phase defect, which can be a factor in infertility and early pregnancy loss[2][3].

| Menstrual Cycle Phase | Typical Urinary PdG Levels (µg/g Creatinine) | Interpretation |

| Follicular Phase | 92 - 346[8] | Baseline progesterone production. |

| Luteal Phase (Mid) | 849 - 1932 (Mean: 1324)[8] | Indicates active corpus luteum post-ovulation. |

| Postmenopausal | Mean: 81[8] | Reflects low adrenal progesterone production. |

| Caption: Representative urinary pregnanediol glucuronide (PdG) levels across different physiological states. |

Neuromodulation via the GABA-A Receptor

While β-pregnanediol is largely inactive, the 5α-reduced metabolites of progesterone, including α-pregnanediol (allopregnanediol), are classified as neuroactive steroids[4]. They exert their effects primarily through non-genomic mechanisms by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain[4][9].

-

Mechanism of Action: Allopregnanediol acts as a positive allosteric modulator or partial agonist at the GABA-A receptor[5][10]. It binds to a site on the receptor complex distinct from GABA, benzodiazepines, or barbiturates[9]. This binding enhances the receptor's response to GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, which leads to neuronal inhibition. This results in anxiolytic, sedative, and anticonvulsant effects[4].

-

Structure-Activity Relationship: The potency of pregnane steroids at the GABA-A receptor is highly dependent on their structure. Studies comparing allopregnanolone (5α-pregnan-3α-ol-20-one) with allopregnanediol (5α-pregnan-3α,20α-diol) have shown that the reduction of the ketone group at the C-20 position to a hydroxyl group (as in pregnanediol) results in a reduction in potency and maximal effect at the receptor[10]. While less potent than its precursor allopregnanolone, allopregnanediol still contributes to the overall tone of GABAergic inhibition.

Caption: Allosteric modulation of the GABA-A receptor by α-pregnanediol.

Methodologies for Quantification

Accurate quantification of pregnane-3,20-diol, typically as its glucuronidated form (PdG) in urine, is paramount for both clinical diagnostics and research. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Urinary PdG by Competitive ELISA

This protocol provides a generalized workflow for a competitive ELISA, a sensitive and high-throughput method for quantifying PdG[11].

Causality and Rationale: This assay operates on the principle of competitive binding. Free PdG in a sample competes with a fixed amount of enzyme-labeled PdG (e.g., HRP-PdG) for a limited number of binding sites on an antibody pre-coated onto a microplate well. The resulting signal is inversely proportional to the amount of PdG in the sample; a strong signal means low sample PdG, and a weak signal means high sample PdG[11].

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect first-morning urine samples, as they are typically the most concentrated.

-

Centrifuge samples at ~2000 x g for 10 minutes to pellet any sediment.

-

Dilute the supernatant in the provided assay buffer. The dilution factor must be optimized based on the expected concentration range (e.g., during the luteal vs. follicular phase).

-

-

Assay Procedure:

-

Add a standardized volume of prepared standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.

-

Add a fixed volume of HRP-labeled PdG conjugate to each well.

-

Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to allow for competitive binding.

-

Wash Step (Critical): Aspirate the contents of the wells and wash thoroughly 3-5 times with wash buffer. This step is crucial to remove all unbound sample PdG and HRP-conjugate, minimizing background signal.

-

Add substrate solution (e.g., TMB) to each well and incubate in the dark. The HRP enzyme bound to the plate will react with the substrate to produce a color.

-

Add a stop solution to quench the reaction.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Interpolate the concentration of PdG in the unknown samples from the standard curve, remembering to account for the initial dilution factor.

-

To normalize for variations in urine concentration, results are often expressed relative to creatinine levels (e.g., in µg/g creatinine).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity. It can directly measure PdG without the need for antibodies, reducing cross-reactivity issues[12]. This method allows for the simultaneous measurement of multiple steroid metabolites from a single sample, providing a more comprehensive endocrine profile. While more complex and costly than ELISA, its superior accuracy makes it indispensable for drug development and advanced clinical research.

Caption: Comparative experimental workflows for ELISA and LC-MS/MS analysis of urinary PdG.

Conclusion and Future Directions

Pregnane-3,20-diol holds a dual identity of profound importance in endocrinology and neuroscience. Its established role as the primary urinary metabolite of progesterone makes it an indispensable and non-invasive tool for assessing ovulatory function and reproductive health. The methodologies for its quantification are robust, accessible, and clinically validated.

The future of pregnanediol research lies in a deeper exploration of its direct neuroactive functions. While less potent than allopregnanolone, the contribution of α-pregnanediol and other isomers to the overall neurosteroid milieu that governs mood, anxiety, and neuronal plasticity warrants further investigation. Understanding the regulation of the 5α- versus 5β-reductase pathways could provide novel therapeutic targets for conditions influenced by neurosteroid fluctuations, such as premenstrual dysphoric disorder (PMDD) and postpartum depression. As analytical techniques become even more sensitive, the ability to profile a complete panel of progesterone metabolites will undoubtedly unveil new insights into the complex and elegant interplay of these endogenous signaling molecules.

References

- Title: Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation.

- Title: Modulation of human recombinant GABAA receptors by pregnanediols.

- Title: Pregnanediol - Wikipedia.

- Title: a-Pregnanediol.

- Title: PROGESTERONE METABOLITES - ZRT Laboratory (Postmenopausal).

- Title: PROGESTERONE METABOLITES - ZRT Laboratory (Premenopausal).

- Title: Pregnanediol.

- Title: Application Notes & Protocols: Measurement of Pregnanediol 3-Glucuronide (PdG) in Urine.

- Title: Want to Test Your Progesterone? Here's What a PdG Test Can Tell You.

- Title: Pregnanediol-3-Glucuronide.

- Title: The measurement of steroid glucuronides in urine from mice to monitor gonadal function. I. Pregnanediol-3 alpha-glucuronide as an index of progestogen output.

- Title: Allopregnanolone.

- Title: Allopregnane-3alpha,20alpha-diol: A Progesterone Metabolite with Neuromodulatory Potential.

- Title: A Comparative Analysis of Allopregnane-3alpha,20alpha-diol and Allopregnanolone: Two Endogenous Neurosteroids with Distinct GABA.

- Title: Neurosteroids and GABA-A Receptor Function.

Sources

- 1. Pregnanediol - Wikipedia [en.wikipedia.org]

- 2. a-Pregnanediol | Rupa Health [rupahealth.com]

- 3. Pregnanediol | Rupa Health [rupahealth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Allopregnanolone - Wikipedia [en.wikipedia.org]

- 7. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 8. zrtlab.com [zrtlab.com]

- 9. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 10. Modulation of human recombinant GABAA receptors by pregnanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Pregnanediol and its Metabolites: A Technical Guide

Introduction

In the landscape of reproductive endocrinology, the steroid hormone progesterone is of paramount importance, orchestrating critical events in the menstrual cycle and pregnancy. However, the direct measurement of progesterone in bodily fluids was historically challenging. This technical guide delves into the discovery and history of pregnanediol, the major urinary metabolite of progesterone, and its own metabolic derivatives. The story of pregnanediol is not merely one of chemical identification; it is a narrative of evolving analytical techniques that unlocked our understanding of ovarian function, fertility, and pregnancy. For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the foundational science that underpins modern hormonal analysis.

Pregnanediol, chemically known as 5β-pregnane-3α,20α-diol, is a biologically inactive metabolite of progesterone.[1] Its measurement in urine offers an indirect yet reliable window into the body's progesterone levels.[1] The concentration of pregnanediol in urine directly correlates with the production of progesterone by the ovaries and, during gestation, the placenta.[2] This guide will trace the path from the initial isolation of this key metabolite to the sophisticated analytical methods used today, highlighting the scientific integrity and logical progression of this field of study.

Part 1: The Dawn of Discovery - Isolation and Structural Elucidation

The early 20th century was a period of intense investigation into the chemical messengers that govern physiological processes. In the late 1920s, the focus of many chemists turned to the extracts of endocrine glands and bodily fluids in an attempt to isolate and identify the active hormonal principles.

The Pioneering Work of Marrian and Butenandt

In 1929, the British biochemist Guy Frederic Marrian, working at University College London, isolated a crystalline substance from the urine of pregnant women.[1] He determined that this compound contained two hydroxyl groups and could be converted into a diacetate, though its precise chemical structure remained elusive at the time.[1]

Contemporaneously, in Germany, the brilliant young chemist Adolf Butenandt was also investigating the constituents of pregnancy urine at the University of Göttingen.[1][3] Building on his recent success in isolating the female sex hormone estrone, Butenandt independently isolated the same diol as Marrian.[4] However, it was Butenandt who, in 1930, successfully clarified its structure and coined the name "pregnandiol," a portmanteau derived from "pregnancy" and "diol," reflecting its origin and chemical nature.[1] This name also gave rise to the term "pregnane" for the parent hydrocarbon.[1] Butenandt's groundbreaking work on sex hormones, including pregnanediol and progesterone, would earn him the Nobel Prize in Chemistry in 1939.[5][6]

Establishing the Link to Progesterone

The physiological significance of pregnanediol became clear in 1934 when Butenandt and his colleague Westphal successfully produced the corpus luteum hormone, progesterone, in a chemically pure form.[4] They demonstrated its close chemical relationship to the physiologically inactive pregnanediol.[4] Later that year, Butenandt achieved a landmark synthesis, converting pregnanediol into progesterone, solidifying the metabolic link between the two compounds.[4]

Two years later, in 1936, Eleanor Venning and J.S.L. Browne at McGill University made a crucial contribution by demonstrating that pregnanediol is excreted in the urine as a glucuronide conjugate.[1] Their work showed that the concentration of this pregnanediol glucuronide in urine directly reflected the amount of progesterone being secreted, establishing urinary pregnanediol measurement as a viable method for assessing corpus luteum function.[1]

Part 2: Unraveling the Metabolic Pathways

The discovery of pregnanediol opened the door to understanding the intricate metabolic fate of progesterone. It is now known that progesterone undergoes extensive metabolism, primarily in the liver, to a variety of metabolites. Pregnanediol is quantitatively the most significant of these.[7]

The metabolism of progesterone to pregnanediol involves a series of reduction reactions. The initial and rate-determining step is the reduction of the double bond in the A-ring of the progesterone molecule. This can be catalyzed by two different enzymes: 5α-reductase or 5β-reductase. This enzymatic divergence leads to the formation of two stereoisomeric forms of pregnanediol: α-pregnanediol and β-pregnanediol.[8][9]

-

The 5β-Reductase Pathway (Major Pathway): This is the predominant pathway, leading to the formation of 5β-pregnanedione, which is then further reduced to pregnanolone and finally to 5β-pregnane-3α,20α-diol (pregnanediol).[10]

-

The 5α-Reductase Pathway (Minor Pathway): This pathway results in the formation of 5α-pregnanedione, which is subsequently converted to allopregnanolone and then to α-pregnanediol.[9][10]

Following these reductions, the resulting pregnanediol isomers are rendered water-soluble for urinary excretion through conjugation with glucuronic acid in the liver, forming pregnanediol-3-glucuronide (PdG).[7][8]

Visualizing the Metabolic Conversion of Progesterone

Caption: Metabolic pathway of progesterone to its major urinary metabolite, pregnanediol-3-glucuronide.

Part 3: The Evolution of Analytical Methodologies

The ability to accurately and efficiently measure pregnanediol has been central to its clinical and research utility. The analytical techniques have evolved dramatically over the decades, from cumbersome early methods to the highly sensitive and specific assays used today.

A Timeline of Analytical Advancements

| Time Period | Key Methodologies | Description |

| 1930s-1950s | Gravimetric and Colorimetric Assays | These early methods were laborious, required large volumes of urine, and were prone to interference from other urinary steroids. They involved complex extraction, purification, and chemical reaction steps to produce a measurable color change. |

| 1960s-1970s | Gas Chromatography (GC) | GC offered significantly improved specificity and sensitivity. The method involved the hydrolysis of the glucuronide conjugate, derivatization of pregnanediol, and separation on a GC column. |

| 1970s-Present | Immunoassays (RIA, ELISA) | Radioimmunoassays (RIA) and later Enzyme-Linked Immunosorbent Assays (ELISA) revolutionized pregnanediol measurement. These methods are highly sensitive, specific, and amenable to high-throughput analysis, making them suitable for routine clinical use. |

| 1990s-Present | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS is now considered the gold standard for steroid hormone analysis. It offers unparalleled specificity and sensitivity, allowing for the direct measurement of pregnanediol glucuronide without the need for hydrolysis and derivatization.[11] |

Foundational Experimental Protocol: Early Colorimetric Quantification of Urinary Pregnanediol

The following protocol is a generalized representation of the principles behind the early colorimetric methods for pregnanediol quantification. It is provided for historical and conceptual understanding and does not represent current laboratory practice.

Objective: To quantify the amount of pregnanediol in a 24-hour urine sample.

Principle: Pregnanediol glucuronide is hydrolyzed to free pregnanediol. The free pregnanediol is then extracted and purified. A chemical reaction is then used to produce a colored compound, the intensity of which is proportional to the amount of pregnanediol present and can be measured using a colorimeter or spectrophotometer.

Methodology:

-

Sample Collection: A complete 24-hour urine sample is collected.

-

Hydrolysis: A measured aliquot of the urine is acidified (e.g., with hydrochloric acid) and heated to hydrolyze the pregnanediol glucuronide to free pregnanediol.

-

Extraction: The hydrolyzed urine is cooled and extracted with an organic solvent (e.g., toluene) to separate the pregnanediol from the aqueous phase.

-

Purification: The organic extract is washed with an alkaline solution (e.g., sodium hydroxide) to remove acidic compounds. The solvent is then evaporated.

-

Colorimetric Reaction: A specific chemical reagent (e.g., sulfuric acid) is added to the dried extract. This reaction produces a colored product with a characteristic absorbance maximum.

-

Quantification: The absorbance of the colored solution is measured using a colorimeter or spectrophotometer at the appropriate wavelength. The concentration of pregnanediol is determined by comparing the absorbance to a standard curve prepared with known amounts of purified pregnanediol.

Modern Methodologies: The Rise of Home-Based Testing

A significant advancement in recent years has been the development of user-friendly, at-home urine tests for pregnanediol-3-glucuronide. These tests, often in the form of test strips, utilize immunoassay principles and allow for the convenient tracking of progesterone levels.[12] This has empowered individuals to monitor their menstrual cycles for fertility purposes, as a sustained rise in PdG can confirm that ovulation has occurred.[12][13] Studies have shown that three consecutive days of elevated urinary PdG levels (above 5 µg/mL) can confirm ovulation with high specificity.[13][14]

Part 4: Clinical and Research Significance Through History

The measurement of urinary pregnanediol has been instrumental in advancing our understanding of female reproductive physiology and has had significant clinical applications.

-

Confirmation of Ovulation and Corpus Luteum Function: In the mid-20th century, urinary pregnanediol assays became the primary method for confirming ovulation and assessing the function of the corpus luteum.[7] A rise in pregnanediol levels in the second half of the menstrual cycle indicates that ovulation has occurred and that the corpus luteum is producing progesterone.[2]

-

Pregnancy Monitoring: During pregnancy, progesterone is produced in large quantities by the placenta.[2] Serial measurements of urinary pregnanediol were historically used to monitor placental function, particularly in high-risk pregnancies.[2]

-

Infertility Investigations: Low levels of pregnanediol in the luteal phase can be indicative of a luteal phase defect, a condition associated with infertility and early pregnancy loss.[8][9]

-

Fertility Awareness-Based Methods (FABMs): Modern urinary PdG tests are increasingly being incorporated into FABMs to help identify the fertile window and confirm ovulation, aiding in both achieving and avoiding pregnancy.[13]

While serum progesterone assays are now more commonly used in clinical practice due to their speed and directness, urinary pregnanediol measurement, especially with the advent of home testing, continues to be a valuable tool in both research and personal health management.[7]

Visualizing the Historical and Modern Applications of Pregnanediol Measurement

Caption: The evolution of pregnanediol from discovery to modern clinical and personal health applications.

Conclusion

The journey of pregnanediol from its discovery in the urine of pregnant women to its use in modern, at-home fertility monitoring is a testament to the relentless progress of scientific inquiry. The work of pioneers like Marrian and Butenandt laid the foundation for our understanding of progesterone metabolism. The subsequent evolution of analytical techniques has transformed our ability to assess reproductive health, moving from complex laboratory procedures to accessible tools for individual use. For researchers and drug development professionals, the history of pregnanediol serves as a powerful example of how the pursuit of fundamental biochemical knowledge can lead to profound and practical applications in medicine and personal healthcare.

References

-

HealthMatters.io. (n.d.). a-Pregnanediol (oral progesterone range). Retrieved from [Link]

-

Wikipedia. (2023, December 2). Pregnanediol. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pregnanediol glucuronide – Knowledge and References. Retrieved from [Link]

-

Rupa Health. (n.d.). Pregnanediol-3-Glucuronide. Retrieved from [Link]

-

Metcalf, M. G., & Livesey, J. H. (1988). Pregnanediol excretion in fertile women: age-related changes. Journal of Endocrinology, 119(1), 153–157. [Link]

-

Rupa Health. (n.d.). a-Pregnanediol. Retrieved from [Link]

-

Rupa Health. (n.d.). Pregnanediol. Retrieved from [Link]

-

Britannica. (n.d.). Pregnanediol | hormone metabolite. Retrieved from [Link]

-

Handelsman, D. J., et al. (2021). Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation. The Journal of Steroid Biochemistry and Molecular Biology, 211, 105900. [Link]

-

NobelPrize.org. (1949). Award ceremony speech. Retrieved from [Link]

-

The FASEB Journal. (2006). Adolf Butenandt—Nobel Prize for Chemistry. Retrieved from [Link]

-

FACTS About Fertility. (2023, November 13). Urinary Pregnanediol-3-Glucuronide to Confirm Ovulation: A Review. Retrieved from [Link]

-

Premom. (2025, June 18). Using PdG Tests to Identify Fertility and Ovulation. Retrieved from [Link]

-

Wikipedia. (2024, January 12). Adolf Butenandt. Retrieved from [Link]

-

Los Angeles Times. (1995, January 19). Adolf Butenandt; Nobel Prize-Winning Chemist. Retrieved from [Link]

-

Ecochard, R., et al. (2013). Use of urinary Pregnanediol 3-Glucuronide to confirm ovulation. Steroids, 78(10), 1035-1040. Retrieved from [Link]

Sources

- 1. Pregnanediol - Wikipedia [en.wikipedia.org]

- 2. a-Pregnanediol (oral progesterone range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Adolf Butenandt—Nobel Prize for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. Adolf Butenandt - Wikipedia [en.wikipedia.org]

- 6. Adolf Butenandt; Nobel Prize-Winning Chemist - Los Angeles Times [latimes.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 9. a-Pregnanediol | Rupa Health [rupahealth.com]

- 10. Pregnanediol | Rupa Health [rupahealth.com]

- 11. Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. premom.com [premom.com]

- 13. One moment, please... [factsaboutfertility.org]

- 14. researchgate.net [researchgate.net]

physiological concentration of pregnanediol isomers in urine

An In-Depth Technical Guide to the Physiological Concentration and Analysis of Pregnanediol Isomers in Urine

Abstract

This technical guide provides a comprehensive overview of the physiological concentrations of pregnanediol isomers in urine, their biochemical origins, and the analytical methodologies essential for their accurate quantification. Pregnanediol, the principal urinary metabolite of progesterone, is a critical biomarker in reproductive endocrinology. Its measurement offers a non-invasive window into progesterone production, ovulation, luteal phase integrity, and pregnancy monitoring. This document is intended for researchers, clinical scientists, and drug development professionals, offering in-depth discussions on metabolic pathways, physiological variations, and the rationale behind state-of-the-art analytical techniques, including gas and liquid chromatography-tandem mass spectrometry. Detailed, field-proven protocols are provided to serve as a practical resource for laboratory implementation.

Introduction: The Significance of Urinary Pregnanediol

Progesterone is a fundamental steroid hormone governing the female menstrual cycle and the maintenance of pregnancy.[1] Direct measurement of serum progesterone provides a real-time snapshot of its circulating levels, but this approach can be invasive and subject to significant pulsatile secretion, necessitating frequent sampling for an accurate assessment. The quantification of its major urinary metabolite, pregnanediol, offers a powerful, non-invasive alternative. Urinary pregnanediol levels reflect an integrated picture of progesterone production over several hours, smoothing out the fluctuations seen in serum.[2][3]

Pregnanediol exists primarily as two stereoisomers, 5α-pregnanediol and 5β-pregnanediol, with the 5β isomer being the most abundant metabolite of progesterone.[1][4][5] In clinical and research settings, these isomers are typically conjugated in the liver with glucuronic acid to form pregnanediol-3-glucuronide (PdG), a water-soluble compound that is readily excreted in the urine.[4] Therefore, the measurement of urinary PdG is the most common and reliable method for assessing progesterone metabolism.[4][6]

This guide will elucidate the metabolic journey from progesterone to its urinary metabolites, detail the expected physiological concentrations across various endocrine states, and provide a robust examination of the analytical workflows required for precise and reliable quantification.

Biochemistry and Metabolism of Pregnanediol

The conversion of progesterone to urinary pregnanediol is a multi-step enzymatic process occurring predominantly in the liver.[4] Understanding this pathway is crucial for interpreting urinary results and appreciating the nuances of different analytical approaches.

The metabolic fate of progesterone is primarily dictated by the initial reduction of its A-ring by one of two enzymes: 5α-reductase or 5β-reductase. This irreversible step determines which isomer of pregnanediol will ultimately be formed.

-

The 5β-Pathway (Major Route): Progesterone is first converted to 5β-dihydroprogesterone by 5β-reductase . This intermediate is then acted upon by 3α-hydroxysteroid dehydrogenase (3α-HSD) to form pregnanolone. Finally, 20α-hydroxysteroid dehydrogenase (20α-HSD) reduces pregnanolone to 5β-pregnane-3α,20α-diol (commonly referred to as β-pregnanediol or simply pregnanediol).[1][4]

-

The 5α-Pathway (Minor Route): Alternatively, progesterone can be reduced by 5α-reductase to 5α-dihydroprogesterone. Subsequent actions of 3α-HSD and 20α-HSD yield 5α-pregnane-3α,20α-diol (α-pregnanediol).[1][4]

The final step before excretion is conjugation. The enzyme UDP-glucuronosyltransferase (UGT) , located in the liver, attaches a glucuronic acid molecule to the pregnanediol isomers, forming pregnanediol-3-glucuronide (PdG).[4] This process significantly increases the water solubility of the steroid, facilitating its renal clearance.

Physiological Concentrations of Urinary Pregnanediol

Urinary pregnanediol concentrations fluctuate predictably with physiological changes, most notably the menstrual cycle and pregnancy. The data presented are typically from first morning urine (FMU) samples and may be normalized to creatinine to account for variations in urine dilution.

| Physiological State | Phase | Typical Pregnanediol-3-Glucuronide (PdG) Concentration | Clinical Significance |

| Menstruating Female | Follicular Phase (Days ~1-14) | < 2.0 µg/mL | Baseline levels reflecting low progesterone production. |

| Luteal Phase (Post-Ovulation) | > 5.0 µg/mL | Indicates ovulation and corpus luteum function. Levels peak 5-7 days post-ovulation.[7] | |

| Ovulation Confirmation | Post-LH Surge | > 5.0 µg/mL for 3 consecutive days | A highly specific (100%) confirmation that ovulation has occurred.[4][8][9][10] |

| Pregnancy | First Trimester | Sustained and increasing high levels | Reflects progesterone production initially by the corpus luteum, then by the placenta. |

| Anovulatory Cycle | N/A | Persistently low levels (< 2.0 µg/mL) | Lack of a luteal phase rise indicates failure to ovulate.[11] |

| Postmenopausal Female | N/A | Low levels, similar to follicular phase | Reflects cessation of ovarian progesterone production. |

| Male | N/A | Very low levels | Progesterone is a precursor for adrenal and testicular steroids, but levels are minimal. |

Note: The exact concentration values and units (e.g., µg/mL, ng/mg creatinine, µmol/24h) can vary between laboratories and analytical methods. The thresholds provided are widely accepted clinical reference points.

Analytical Methodologies for Quantification

The choice of analytical method is dictated by the required specificity, sensitivity, and throughput. While immunoassays are common for at-home and point-of-care testing, mass spectrometry-based methods are the gold standard for research and clinical diagnostics due to their superior accuracy and ability to distinguish between isomers.

Pre-Analytical Step: Hydrolysis of Glucuronide Conjugates

Causality: To measure pregnanediol isomers by methods like GC-MS, the glucuronic acid moiety must first be cleaved. This is because the intact conjugate (PdG) is not volatile enough for gas chromatography.

-

Enzymatic Hydrolysis (Preferred Method): This technique utilizes the enzyme β-glucuronidase (commonly from Helix pomatia or E. coli) to specifically cleave the glucuronide bond under mild pH and temperature conditions.

-

Rationale: This method is highly specific and gentle, preserving the integrity of the steroid structure and preventing the formation of analytical artifacts. It is the cornerstone of a self-validating system, as its specificity ensures you are measuring the target analyte.

-

-

Acid Hydrolysis (Historical Method): This involves heating the urine sample with a strong acid (e.g., HCl).[12]

-

Rationale and Drawbacks: While effective at hydrolysis, the harsh conditions can degrade the steroid molecule itself, leading to inaccurate quantification. This method is generally avoided in modern, high-specificity assays.

-

Instrumental Analysis

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

-

Principle: This is the definitive method for separating and quantifying the individual 5α- and 5β-pregnanediol isomers.[5][13] Following hydrolysis and extraction, the free pregnanediols are chemically derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis. The tandem mass spectrometer provides exceptional sensitivity and specificity by monitoring unique parent-to-daughter ion transitions for each isomer.

-

Rationale: The chromatographic separation provided by the GC column is essential for resolving the structurally similar isomers, which a direct-infusion or immunoassay method cannot do. This makes GC-MS/MS the authoritative choice for research into progesterone metabolism pathways.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC-MS/MS has emerged as a powerful, high-throughput alternative. Its key advantage is the ability to directly measure the intact, water-soluble pregnanediol-3-glucuronide (PdG) without prior hydrolysis or derivatization.[6][7][14] A "dilute-and-shoot" approach, where the urine sample is simply diluted with an internal standard and injected, is often feasible.[14]

-

Rationale: By eliminating the hydrolysis step, the LC-MS/MS workflow is significantly faster, less labor-intensive, and removes a major source of potential analytical variability. This makes it ideal for large clinical studies and routine diagnostic testing where total progesterone metabolite output (as PdG) is the primary endpoint.

-

-

Immunoassays (e.g., ELISA):

-

Principle: These methods use antibodies that specifically bind to PdG. They are the basis for most at-home ovulation test kits that confirm ovulation.

-

Rationale and Limitations: Immunoassays are cost-effective and simple to use. However, their trustworthiness can be compromised by potential cross-reactivity with other structurally similar steroid metabolites, which can lead to less accurate results compared to mass spectrometry.[14] Their results are often qualitative (a threshold) rather than quantitative.

-

Experimental Protocols

The following protocols are provided as validated starting points for researchers. All procedures should be performed in accordance with laboratory safety guidelines.

Protocol 1: Isomer-Specific Quantification by GC-MS/MS

This protocol is designed for the specific measurement of 5α- and 5β-pregnanediol.

-

Reagents & Materials:

-

Urine samples, internal standards (e.g., deuterated pregnanediol), sodium acetate buffer (pH 5.0).

-

β-glucuronidase enzyme (Helix pomatia).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

Methanol, hexane, ethyl acetate (all HPLC grade).

-

Derivatizing agent (e.g., BSTFA with 1% TMCS).

-

GC-MS/MS system with a suitable capillary column (e.g., DB-5ms).

-

-

Step-by-Step Methodology:

-

Sample Preparation: Pipette 1 mL of urine into a glass tube. Add 10 µL of internal standard solution and 1 mL of sodium acetate buffer.

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex briefly and incubate in a water bath at 55°C for 3 hours or overnight at 37°C.

-

Causality Check: This step is critical to liberate the free pregnanediol for GC analysis. Incubation time and temperature are optimized for complete enzymatic activity.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 3 mL methanol followed by 3 mL deionized water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 3 mL water, then 3 mL of 40% methanol in water to remove polar interferences.

-

Elute the analytes with 3 mL of ethyl acetate.

-

-

Evaporation & Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Add 50 µL of the derivatizing agent, cap tightly, and heat at 70°C for 30 minutes.

-

Causality Check: Derivatization replaces active hydrogens with trimethylsilyl (TMS) groups, making the molecule volatile and stable for injection into the hot GC inlet.

-

-